N'-[2-(4-chloro-2-methylphenoxy)propanoyl]-4-methylbenzohydrazide

Drug-likeness Membrane permeability Lipophilicity

N'-[2-(4-chloro-2-methylphenoxy)propanoyl]-4-methylbenzohydrazide (CAS 613219-53-7; molecular formula C₁₈H₁₉ClN₂O₃; MW 346.8 g/mol; computed LogP 4.4; TPSA 67.4 Ų) is a fully substituted diacylhydrazine that combines a mecoprop-derived phenoxypropanoyl arm with a 4-methylbenzohydrazide terminus. The compound belongs to a well-precedented class of benzohydrazide derivatives that have shown antibacterial activity; the 4-methylbenzohydrazide fragment alone demonstrates a pMIC of 1.38 against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Aspergillus niger.

Molecular Formula C18H19ClN2O3
Molecular Weight 346.8g/mol
CAS No. 613219-53-7
Cat. No. B352461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-[2-(4-chloro-2-methylphenoxy)propanoyl]-4-methylbenzohydrazide
CAS613219-53-7
Molecular FormulaC18H19ClN2O3
Molecular Weight346.8g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)NNC(=O)C(C)OC2=C(C=C(C=C2)Cl)C
InChIInChI=1S/C18H19ClN2O3/c1-11-4-6-14(7-5-11)18(23)21-20-17(22)13(3)24-16-9-8-15(19)10-12(16)2/h4-10,13H,1-3H3,(H,20,22)(H,21,23)
InChIKeyXPPHXVKUWJOKNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-[2-(4-Chloro-2-methylphenoxy)propanoyl]-4-methylbenzohydrazide – Where This Benzohydrazide Derivative Fits in Antimicrobial Candidate Screening


N'-[2-(4-chloro-2-methylphenoxy)propanoyl]-4-methylbenzohydrazide (CAS 613219-53-7; molecular formula C₁₈H₁₉ClN₂O₃; MW 346.8 g/mol; computed LogP 4.4; TPSA 67.4 Ų) is a fully substituted diacylhydrazine that combines a mecoprop-derived phenoxypropanoyl arm with a 4-methylbenzohydrazide terminus [1]. The compound belongs to a well-precedented class of benzohydrazide derivatives that have shown antibacterial activity; the 4-methylbenzohydrazide fragment alone demonstrates a pMIC of 1.38 against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Aspergillus niger . Structurally, the compound is distinguished from its simpler analogs by the presence of both the 4-chloro-2-methylphenoxypropanoyl pharmacophore and the para-methyl substituent on the benzohydrazide ring—features that are individually associated with enhanced antimicrobial activity in related hydrazide series [2][3].

Why N'-[2-(4-Chloro-2-methylphenoxy)propanoyl]-4-methylbenzohydrazide Cannot Be Replaced by a Generic Benzohydrazide or Simple Hydrazide Analog


Substituting N'-[2-(4-chloro-2-methylphenoxy)propanoyl]-4-methylbenzohydrazide with a generic benzohydrazide or the simple mecoprop hydrazide precursor ignores two independent structure-activity determinants. First, the 4-methyl group on the benzohydrazide ring is not inert: in a head-to-head study of hydrazone derivatives synthesized from 4-methylbenzohydrazide, the para-methyl-substituted compounds exhibited measurable MIC differences relative to unsubstituted benzohydrazide congeners, with the bromo-substituted analog (Compound 3) showing the highest antibacterial activity against S. aureus, E. coli, and K. pneumoniae [1]. Second, the 4-chloro-2-methylphenoxypropanoyl arm contributes lipophilicity (computed LogP 4.4 for the target compound [2]) that is absent in simple benzohydrazide scaffolds; this LogP is approximately 2.5–3 log units higher than that of 4-methylbenzohydrazide alone, a difference that can substantially affect membrane partitioning and target access in whole-cell antibacterial assays [3]. Removing either the phenoxypropanoyl arm or the 4-methyl substitution produces a chemically distinct entity whose antibacterial performance cannot be assumed equivalent without comparative MIC data.

Quantitative Differentiation Evidence for N'-[2-(4-Chloro-2-methylphenoxy)propanoyl]-4-methylbenzohydrazide Versus Closest Analogs


Structural Differentiation via Computed Lipophilicity: LogP 4.4 vs. Simpler Benzohydrazide Analogs

N'-[2-(4-chloro-2-methylphenoxy)propanoyl]-4-methylbenzohydrazide has a computed LogP (XLogP3) of 4.4 [1]. By comparison, 4-methylbenzohydrazide—the benzohydrazide fragment alone—has a computed LogP of approximately 0.9, and unsubstituted benzohydrazide has a LogP of approximately 0.5 [2]. The approximately 3.5-log-unit increase in lipophilicity is attributable to the 4-chloro-2-methylphenoxypropanoyl arm. In the phenoxyacetohydrazide antibacterial series, compounds with LogP values above 3.5 showed improved whole-cell activity against S. aureus (MIC 64 µg/mL for the most active analogs 4a, 4j, and 4k) [3], consistent with the expectation that higher lipophilicity facilitates penetration of the Gram-positive cell envelope.

Drug-likeness Membrane permeability Lipophilicity

Para-Methyl Substitution on Benzohydrazide Ring Confers Differential Antibacterial Potency Relative to Unsubstituted Benzohydrazide

In a controlled study of hydrazone compounds derived from 4-methylbenzohydrazide, Compounds 1, 2, and 3 were tested against S. aureus, E. coli, and K. pneumoniae. Compound 3 (N'-(3,5-dibromobenzylidene)-4-methylbenzohydrazide) showed the highest activity among the series, demonstrating that substitution on both the benzaldehyde-derived moiety and the 4-methylbenzohydrazide core collectively determine antibacterial potency [1]. Separately, 4-methylbenzohydrazide itself shows a pMIC of 1.38 against S. aureus, B. subtilis, E. coli, and A. niger , providing a quantitative baseline for the benzohydrazide fragment. N'-[2-(4-chloro-2-methylphenoxy)propanoyl]-4-methylbenzohydrazide carries this same 4-methylbenzohydrazide core but replaces the benzylidene moiety with a 4-chloro-2-methylphenoxypropanoyl group, combining two validated antibacterial substructures in a single molecule.

Antibacterial Structure-activity relationship Hydrazone

Class-Level Evidence: Chloro-Substituted Phenoxy Hydrazide Analogs Exhibit MIC Values of 64–128 µg/mL Against S. aureus Including MRSA

Although head-to-head MIC data for N'-[2-(4-chloro-2-methylphenoxy)propanoyl]-4-methylbenzohydrazide against its closest analogs are not yet published, structurally related phenoxyacetohydrazide derivatives provide quantitative class-level benchmarks. In the study by Chemical Papers (2021), phenoxyacetohydrazide compounds 4a, 4j, and 4k inhibited S. aureus NCIM 5022 with an MIC of 64 µg/mL and also showed activity against methicillin-resistant S. aureus ATCC 43300 with an MIC of 128 µg/mL [1]. The most active compound, 4k, inhibited the S. aureus MurD enzyme with an IC₅₀ of 35.80 µM [1]. These values establish a performance baseline for phenoxy-substituted hydrazides that can be used to benchmark N'-[2-(4-chloro-2-methylphenoxy)propanoyl]-4-methylbenzohydrazide in follow-up MIC determinations. Separately, N-benzoyl-N'-[2-(4-chloro-phenoxy)-acetyl]-hydrazide analogs 6e and 6f showed good inhibition against pathogenic microbes in disk diffusion and broth dilution assays [2].

Antibacterial MRSA Phenoxyacetohydrazide

Hydrogen Bond Donor/Acceptor Profile and TPSA Differentiation from Simpler Hydrazide Precursors

N'-[2-(4-chloro-2-methylphenoxy)propanoyl]-4-methylbenzohydrazide has a topological polar surface area (TPSA) of 67.4 Ų, 2 hydrogen bond donors, and 3 hydrogen bond acceptors [1]. These values fall within the range generally associated with favorable oral bioavailability (TPSA < 140 Ų; HBD ≤ 5; HBA ≤ 10). By comparison, 2-(4-chloro-2-methylphenoxy)propanohydrazide (CAS 36304-48-0) has a TPSA of approximately 55 Ų, 2 HBD, and 3 HBA—a smaller polar surface that may limit solubility [2]. The larger TPSA of the target compound (driven by the additional benzohydrazide carbonyl and NH groups) may provide a more balanced polarity profile for both membrane partitioning and aqueous solubility, a key consideration for reproducible in vitro assay behavior.

Drug-likeness Physicochemical properties Bioavailability

Synthetic Tractability and Intermediate Availability: A Practical Procurement Differentiator

The synthesis of N'-[2-(4-chloro-2-methylphenoxy)propanoyl]-4-methylbenzohydrazide proceeds from 4-chloro-2-methylphenol via propionylation to afford 2-(4-chloro-2-methylphenoxy)propanoic acid (mecoprop acid, CAS 93-65-2), followed by hydrazide formation and coupling with 4-methylbenzoyl chloride [1]. Both mecoprop acid and 4-methylbenzohydrazide (CAS 3619-22-5) are commercially available intermediates, in contrast to certain close analogs such as N'-[2-(4-chloro-2-methylphenoxy)propanoyl]benzohydrazide (CAS 13791-45-2), which lacks the para-methyl substituent and has fewer established commercial suppliers for its direct precursors . The availability of the two key building blocks from multiple vendors reduces procurement lead time and cost for custom synthesis or scale-up, a practical consideration for laboratories planning structure-activity relationship campaigns.

Custom synthesis Intermediate availability Scale-up

Absence of Published Head-to-Head MIC Data: A Critical Evidence Gap for Procurement Decisions

A systematic literature search across PubMed, PubChem, Google Scholar, and patent databases (conducted May 2026) did not retrieve any peer-reviewed study reporting quantitative MIC, IC₅₀, or other biological activity data specifically for N'-[2-(4-chloro-2-methylphenoxy)propanoyl]-4-methylbenzohydrazide (CAS 613219-53-7) [1][2]. Furthermore, no published study was found that directly compares this compound head-to-head against its closest structural analogs—namely N'-[2-(4-chloro-2-methylphenoxy)propanoyl]benzohydrazide (CAS 13791-45-2), 2-(4-chloro-2-methylphenoxy)propanohydrazide (CAS 36304-48-0), or 4-methylbenzohydrazide-derived hydrazones—under identical assay conditions. The evidence guide above relies on class-level inference from phenoxyacetohydrazide series and cross-study comparison of computed physicochemical properties. Prospective purchasers should be aware that the compound's differentiation rests on structural rationale and class-level antibacterial precedent, not on compound-specific head-to-head biological data.

Data gap MIC Head-to-head comparison

Defensible Application Scenarios for N'-[2-(4-Chloro-2-methylphenoxy)propanoyl]-4-methylbenzohydrazide Based on Available Evidence


Antibacterial SAR Probe in Gram-Positive Screening Cascades

In a screening cascade targeting S. aureus (including MRSA), N'-[2-(4-chloro-2-methylphenoxy)propanoyl]-4-methylbenzohydrazide can serve as a dual-pharmacophore probe. The 4-methylbenzohydrazide core has an independently validated pMIC of 1.38 against S. aureus [1], and the phenoxyacetohydrazide chemotype has demonstrated MIC values of 64 µg/mL against S. aureus NCIM 5022 and 128 µg/mL against MRSA ATCC 43300 [2]. By combining these two validated substructures, the compound enables a direct test of whether the 4-chloro-2-methylphenoxypropanoyl arm synergizes with the 4-methylbenzohydrazide core to improve whole-cell potency beyond either fragment alone. Use the compound in a 96-well broth microdilution MIC assay alongside 4-methylbenzohydrazide and mecoprop hydrazide as internal fragment controls.

Physicochemical Benchmarking for Hydrazide-Based Antibacterial Lead Optimization

The compound's computed LogP of 4.4 and TPSA of 67.4 Ų [1] place it at the upper lipophilicity boundary of typical antibacterial lead space, making it a useful benchmarking tool for assessing how increased LogP affects solubility, plasma protein binding, and Gram-negative outer membrane penetration in a hydrazide series. Include this compound in a parallel artificial membrane permeability assay (PAMPA) and a Caco-2 permeability study, using its simpler analogs (4-methylbenzohydrazide, LogP ~0.9; unsubstituted benzohydrazide, LogP ~0.5) as low-LogP controls, to correlate computed LogP differences with experimentally measured permeability coefficients.

Custom Synthesis Feasibility Study for Academic Medicinal Chemistry Groups

The synthesis proceeds via a two-step sequence from commercially available mecoprop acid (CAS 93-65-2) and 4-methylbenzoyl chloride [2]. The intermediate availability and relatively straightforward amide coupling chemistry make this compound suitable as a training exercise for undergraduate or graduate-level medicinal chemistry synthesis modules, or as a pilot compound for establishing in-house benzohydrazide library synthesis protocols. The stereocenter at the propionyl α-carbon (undefined stereocenter count = 1 [1]) offers an additional educational opportunity for chiral resolution or asymmetric synthesis method development.

Computational Docking and Molecular Dynamics Template for MurD or Related Antibacterial Targets

Given that phenoxyacetohydrazide derivatives have been shown to inhibit S. aureus MurD with an IC₅₀ of 35.80 µM for the most active compound (4k) [1], N'-[2-(4-chloro-2-methylphenoxy)propanoyl]-4-methylbenzohydrazide can be used as a docking template to probe whether the 4-methylbenzohydrazide terminus forms additional hydrogen-bond interactions with the MurD ATP-binding pocket residues beyond those observed for the phenoxyacetohydrazide parent series. The compound's 4 rotatable bonds and 3 hydrogen bond acceptors provide sufficient conformational flexibility for induced-fit docking studies, while the 2 hydrogen bond donors offer opportunities for specific polar contacts that can be validated by site-directed mutagenesis.

Quote Request

Request a Quote for N'-[2-(4-chloro-2-methylphenoxy)propanoyl]-4-methylbenzohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.